molecular formula C11H9F3N4 B12082067 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine

Cat. No.: B12082067
M. Wt: 254.21 g/mol
InChI Key: ZEHNKULLAHPUNR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine is a chemical compound known for its unique structure and properties It contains a pyrazine ring substituted with a hydrazinyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can lead to a variety of functionalized pyrazine derivatives.

Scientific Research Applications

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-3-(trifluoromethyl)pyrazine
  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 4-(4-fluorophenyl)-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one

Uniqueness

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine is unique due to the presence of both a hydrazinyl group and a trifluoromethylphenyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9F3N4

Molecular Weight

254.21 g/mol

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18)

InChI Key

ZEHNKULLAHPUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2NN)C(F)(F)F

Origin of Product

United States

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